Fmoc-D-4-乙酰基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

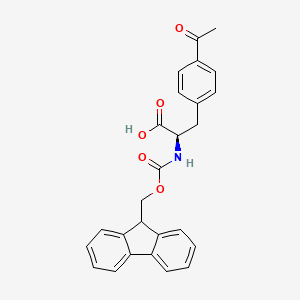

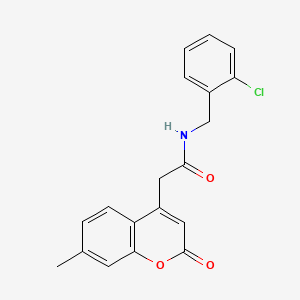

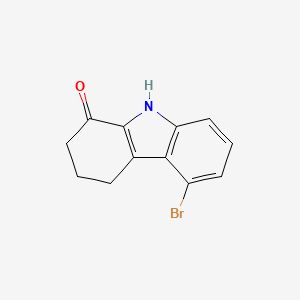

Fmoc-D-4-acetylphe is a chemical compound with the molecular formula C26H23NO5 . It is frequently used as a protecting group for amines .

Synthesis Analysis

The synthesis of Fmoc-D-4-acetylphe involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . There are also other methods for introducing the Fmoc group, such as through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of Fmoc-D-4-acetylphe is determined by its molecular formula, C26H23NO5 . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .

Chemical Reactions Analysis

The Fmoc group in Fmoc-D-4-acetylphe is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

科学研究应用

液相色谱和柱前衍生化

Fmoc(9-芴甲基氯甲酸酯)衍生物的一个重要应用在于其在液相色谱中的效用,特别是对于氨基酸和胺的衍生化。这种方法提高了这些化合物的检测灵敏度和分离效率。例如,已经开发出一种涉及用 FMOC 进行柱前衍生化的用于测定地下水中二甲胺的方法,展示了 FMOC 在温和条件下的快速反应,这有助于从基质成分及其降解产物中有效分离(Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996)。类似地,一种改进的高效液相色谱法用于衍生化了 FMOC 的氨基酸,提供了高通量和常见 Fmoc-氨基酸的基线分离(Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996)。

亲和毛细管电泳

FMOC 衍生物的使用扩展到亲和毛细管电泳 (ACE),允许测定抗生素和肽之间的结合常数。该技术利用柱上配体合成,其中 FMOC-氨基酸衍生物与肽反应形成新衍生物,以精确的方式促进结合参数的估计(Azad, Brown, Silva, & Gomez, 2004)。

分子印迹聚合物的合成

另一个引人入胜的应用是使用 FMOC 合成氨基酸衍生物的分子印迹聚合物 (MIP)。用各种功能单体合成的 MIP 证明了 FMOC 在创建用于结合特定分子的高度选择性和高效模板方面的多功能性,突出了其在开发用于分析应用的高级材料中的作用(Scorrano, Mergola, Del Sole, & Vasapollo, 2011)。

酶诱导自组装

FMOC 修饰的氨基酸和肽在功能材料的自组装中也至关重要。这种受生物启发的途径利用了 Fmoc 部分固有的疏水性和芳香性来促进构件的缔合,从而在细胞培养、药物输送和治疗特性中实现应用(Tao, Levin, Adler-Abramovich, & Gazit, 2016)。

安全和危害

未来方向

The future directions of Fmoc-D-4-acetylphe research could involve its use in the fabrication of various biofunctional materials . The self-assembly of Fmoc-dipeptides into supramolecular nanostructures has attracted rapidly increasing attention, and this could be a promising area for future exploration .

属性

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHDZWYAQYTGRJ-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-4-acetylphe | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)

![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)

![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)